molecular formula C16H11ClF4O B1327802 3-(3-Chloro-5-fluorophenyl)-4'-trifluoromethylpropiophenone CAS No. 898751-04-7

3-(3-Chloro-5-fluorophenyl)-4'-trifluoromethylpropiophenone

Cat. No.: B1327802
CAS No.: 898751-04-7
M. Wt: 330.7 g/mol
InChI Key: NKIMJTQHEUJYMG-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-4’-trifluoromethylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a trifluoromethyl group and a propiophenone moiety, which are attached to a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-4’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chloro-5-fluorobenzoyl chloride with 4-trifluoromethylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chloro-5-fluorophenyl)-4’-trifluoromethylpropiophenone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-4’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of 3-(3-chloro-5-fluorophenyl)-4’-trifluoromethylbenzoic acid.

    Reduction: Formation of 3-(3-chloro-5-fluorophenyl)-4’-trifluoromethylpropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-4’-trifluoromethylpropiophenone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-4’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The chlorine and fluorine atoms on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluorophenylboronic acid
  • 3-Chloro-5-fluorophenylpropionaldehyde
  • 3-(3-Chloro-5-fluorophenyl)-3’,4’-dichloropropiophenone

Uniqueness

3-(3-Chloro-5-fluorophenyl)-4’-trifluoromethylpropiophenone is unique due to the presence of both trifluoromethyl and propiophenone moieties, which impart distinct chemical and physical properties

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF4O/c17-13-7-10(8-14(18)9-13)1-6-15(22)11-2-4-12(5-3-11)16(19,20)21/h2-5,7-9H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIMJTQHEUJYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644967
Record name 3-(3-Chloro-5-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-04-7
Record name 3-(3-Chloro-5-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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